molecular formula C8H6N2O2S B14274499 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- CAS No. 135352-57-7

2,4-Imidazolidinedione, 5-(3-thienylmethylene)-

Cat. No.: B14274499
CAS No.: 135352-57-7
M. Wt: 194.21 g/mol
InChI Key: RATVJWNKXTYIHS-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(3-thienylmethylene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinedione core with a thienylmethylene substituent, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- typically involves the condensation of 2,4-imidazolidinedione with a thienylmethylene precursor. Commonly used methods include:

    Condensation Reaction: This involves reacting 2,4-imidazolidinedione with 3-thienylmethylene under acidic or basic conditions to form the desired product.

    Catalytic Methods: Catalysts such as Lewis acids can be employed to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors can be used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thienylmethylene group to a more saturated form.

    Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated thienyl derivatives.

    Substitution Products: Various substituted imidazolidinediones.

Scientific Research Applications

2,4-Imidazolidinedione, 5-(3-thienylmethylene)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

  • 2,4-Imidazolidinedione, 5-(2-thienylmethylene)-
  • 2,4-Imidazolidinedione, 5-(4-thienylmethylene)-

Comparison:

  • Structural Differences: The position of the thienylmethylene group varies, affecting the compound’s reactivity and properties.
  • Unique Properties: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- may exhibit unique reactivity due to the specific positioning of the thienyl group, influencing its chemical and biological activity.

This detailed overview provides a comprehensive understanding of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

135352-57-7

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)

InChI Key

RATVJWNKXTYIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=C2C(=O)NC(=O)N2

Origin of Product

United States

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